molecular formula C30H38N2O5 B020285 Ramipril Benzyl Ester CAS No. 87269-88-3

Ramipril Benzyl Ester

Cat. No.: B020285
CAS No.: 87269-88-3
M. Wt: 506.6 g/mol
InChI Key: RENMFAJWBVYHGL-SJSXQSQASA-N
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Description

Ramipril benzyl ester is a derivative of ramipril, which is an angiotensin-converting enzyme inhibitor. This compound is a protected form of ramipril, where the ester group is hydrolyzed to produce the active compound, ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ramipril benzyl ester involves several steps. Initially, the benzyl ester hydrochloride is converted to the benzyl ester. This intermediate is then reacted with the carboxyanhydride to form the benzyl ester of ramipril. The final step involves the conversion of this intermediate to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ramipril benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the ester group, producing ramiprilat.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

Major Products: The primary product of hydrolysis is ramiprilat, the active form of the compound. Oxidation and reduction reactions can produce various intermediates and by-products depending on the specific conditions used .

Scientific Research Applications

Ramipril benzyl ester has several applications in scientific research:

Mechanism of Action

Ramipril benzyl ester exerts its effects by inhibiting the angiotensin-converting enzyme. The ester group is hydrolyzed to produce ramiprilat, which binds to the enzyme and prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased blood pressure and reduced strain on the heart .

Comparison with Similar Compounds

Uniqueness: Ramipril benzyl ester is unique due to its specific ester group, which allows for controlled hydrolysis to produce the active compound, ramiprilat. This feature provides a distinct advantage in terms of pharmacokinetics and therapeutic efficacy .

Properties

IUPAC Name

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMFAJWBVYHGL-SJSXQSQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435838
Record name Ramipril Benzyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87269-88-3
Record name Ramipril benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87269-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril Benzyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ramipril Benzyl Ester a potential drug candidate for COVID-19?

A1: While the provided research papers [, ] don't directly address the mechanism of action of this compound against COVID-19, they highlight its identification through in silico screening. This computational approach suggests that the molecule exhibits promising binding affinity to key targets within the SARS-CoV-2 virus or related pathways. Further experimental validation is necessary to confirm and elucidate its precise antiviral activity.

Q2: What are some other natural molecules identified in the research as potential therapeutics for COVID-19?

A2: The bioinformatic study [] identified several other natural molecules with potential therapeutic applications against COVID-19. These include:

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